molecular formula C17H19N2O2+ B15045239 2-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium

2-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-benzimidazol-3-ium

Cat. No.: B15045239
M. Wt: 283.34 g/mol
InChI Key: WMLIEZVMRRBRPE-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzodiazole family, which is characterized by a fused benzene and diazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dimethoxyphenylacetic acid with appropriate reagents to form the desired benzodiazole structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxyphenyl isothiocyanate
  • 2,5-Dimethoxyphenylacetic acid
  • 4-Bromo-2,5-dimethoxyphenethylamine

Uniqueness

Compared to similar compounds, 2-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium stands out due to its unique benzodiazole structure and the specific positioning of methoxy and dimethyl groups.

Properties

Molecular Formula

C17H19N2O2+

Molecular Weight

283.34 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-1,3-dimethylbenzimidazol-3-ium

InChI

InChI=1S/C17H19N2O2/c1-18-14-7-5-6-8-15(14)19(2)17(18)13-11-12(20-3)9-10-16(13)21-4/h5-11H,1-4H3/q+1

InChI Key

WMLIEZVMRRBRPE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=C(C=CC(=C3)OC)OC)C

Origin of Product

United States

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